
4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . Another study reported the synthesis of ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various methods such as elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy .Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine is still not completely understood. It is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound also has the ability to modulate the activity of various receptors, including the opioid, serotonin, and dopamine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. It is believed that this compound can modulate the activity of various enzymes, receptors, and other proteins, which can lead to various biochemical and physiological effects. In animal studies, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, this compound has been shown to inhibit the growth of certain cancer cell lines and to increase the survival rate of animals with certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine is a versatile building block for organic synthesis and has been used in various scientific research applications. It is relatively simple and efficient to synthesize, making it an ideal choice for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very stable and can decompose at high temperatures, which can limit its use in certain experiments. In addition, this compound is not very soluble in water, which can limit its use in certain aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for 4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine research. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify potential therapeutic targets. Additionally, further research could be conducted to explore the potential of this compound as a therapeutic agent for various diseases, such as cancer, inflammation, and neurological disorders. Finally, further research could be conducted to explore the potential of this compound as a building block for organic synthesis.
Aplicaciones Científicas De Investigación
4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine has been studied extensively for its potential as a therapeutic agent. It has been used in various scientific research applications, including the synthesis of drugs, agrochemicals, and other organic compounds. This compound has also been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Furthermore, this compound has been used in the synthesis of compounds with anti-inflammatory, anti-tumor, and anti-oxidant properties.
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-6-(4-methoxyphenyl)-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-14-11(7-12(13)15-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTVDVFEVVXBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241485 | |
| Record name | 4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142220-68-6 | |
| Record name | 4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142220-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




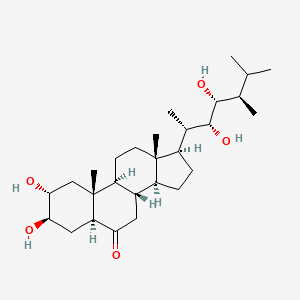
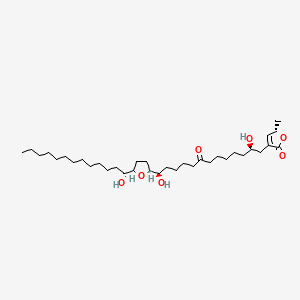

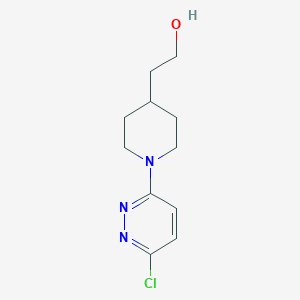
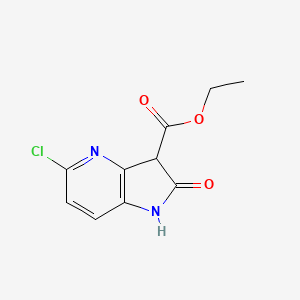
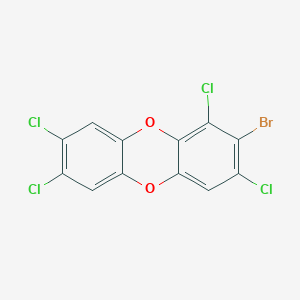

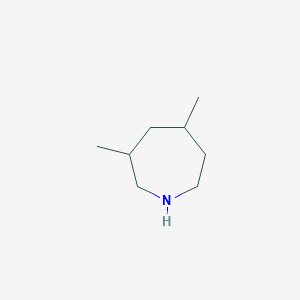
![2-[(4-Chlorophenyl)formamido]-3-methylpentanoic acid](/img/structure/B3433108.png)



